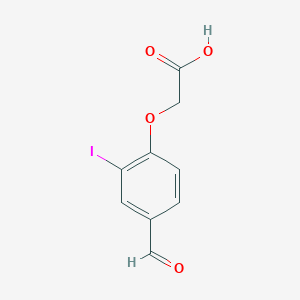

2-(4-Formyl-2-iodophenoxy)acetic acid

Description

2-(4-Formyl-2-iodophenoxy)acetic acid is a halogenated aromatic compound characterized by a phenoxy backbone substituted with an iodine atom at the 2-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its iodine substituent enhances electrophilic reactivity, while the formyl group enables participation in condensation reactions, such as Schiff base formation.

Properties

IUPAC Name |

2-(4-formyl-2-iodophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPHVOMYKJFRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-iodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenoxyacetic acid structure. Subsequent formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-iodophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products Formed

Oxidation: 2-(4-Carboxy-2-iodophenoxy)acetic acid.

Reduction: 2-(4-Hydroxymethyl-2-iodophenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formyl-2-iodophenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-iodophenoxy)acetic acid depends on its specific applicationThe iodine atom can also be involved in substitution reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Halogen Effects: The iodine atom in the target compound increases electrophilicity compared to bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid, favoring nucleophilic substitution reactions .

- Substituent Positioning: Methoxy groups (electron-donating) at the 4-position (e.g., in ) elevate ring electron density, contrasting with electron-withdrawing formyl groups, which polarize the aromatic system .

- Steric and Solubility Factors: Dimethoxy substituents () introduce steric hindrance, reducing reaction rates in crowded environments. Ethoxy groups () enhance lipophilicity, impacting bioavailability .

Crystallographic and Hydrogen-Bonding Behavior

- This compound is predicted to form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) due to the carboxylic acid group, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, which exhibits O–H···O interactions .

- 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid crystallizes in a monoclinic system (P2₁/c) with a β angle of 113.67°, indicating significant lattice distortion from methoxy bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.